![molecular formula C10H14ClNO B3078179 {4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride CAS No. 1049787-10-1](/img/structure/B3078179.png)
{4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride
Vue d'ensemble
Description
“{4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride” is a chemical compound with the molecular formula C10H14ClNO . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO.ClH/c1-8(2)7-12-10-5-3-4-9(11)6-10;/h3-6H,1,7,11H2,2H3;1H . This indicates the presence of a chlorine atom (Cl), a nitrogen atom (N), an oxygen atom (O), and a carbon chain (C10H13).Physical And Chemical Properties Analysis
This compound has a molecular weight of 199.68 . It is a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Characterization
- The compound was identified as an impurity in methamphetamine synthesized via reductive amination of 1-phenyl-2-propanone (P2P), indicating its relevance in forensic chemistry and drug analysis (Toske et al., 2017).
Chemical Reactions and Derivatives
- It was involved in the reaction of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with various amines, leading to the synthesis of new chemical entities (Budzisz Elż & Pastuszko Slawomir, 1999).
- Utilized in the development of a fluorogenic reagent for the analysis of primary amines and aminated carbohydrates in various analytical methods (Chen & Novotny, 1997).
Material Sciences and Dyes
- Played a role in the synthesis of novel bisheteroaryl bisazo dyes, contributing to the study of dyeing and solvatochromic behavior in textiles (Modi & Patel, 2013).
Corrosion Inhibition
- Investigated as a part of a study on amine derivative compounds for their corrosion inhibition performances on mild steel in acidic environments, indicating its potential in industrial applications (Boughoues et al., 2020).
Biological and Medicinal Research
- Its derivatives have been studied for antimicrobial and cytotoxic activities, indicating its potential in pharmaceutical research (Noolvi et al., 2014).
- Involved in the study of metal complexes with potential anticancer properties (Ghani & Mansour, 2011).
Mécanisme D'action
Pharmacokinetics
Its bioavailability, how it is distributed in the body, how it is metabolized, and how it is excreted are all areas that require further investigation .
Result of Action
The molecular and cellular effects of {4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride’s action are currently unknown. More research is needed to understand the specific effects of this compound at the molecular and cellular level .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its action .
Propriétés
IUPAC Name |
4-(2-methylprop-2-enoxy)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-8(2)7-12-10-5-3-9(11)4-6-10;/h3-6H,1,7,11H2,2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYJPTYRAKXCIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-[(2-Fluorobenzyl)thio]phenyl}amine hydrochloride](/img/structure/B3078110.png)
![2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol hydrochloride](/img/structure/B3078130.png)
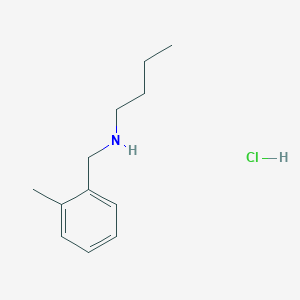
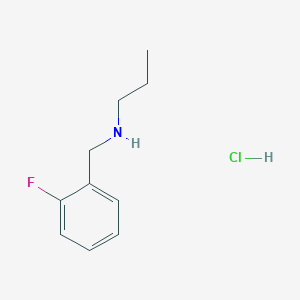

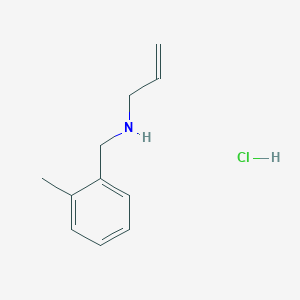
![N-[4-(Methylthio)benzyl]-2-propen-1-amine hydrochloride](/img/structure/B3078168.png)
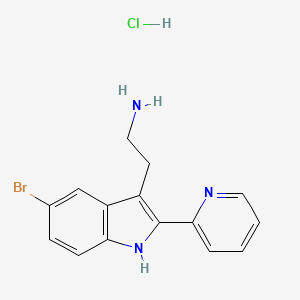
![{2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride](/img/structure/B3078183.png)
![3-[(2-Methyl-2-propenyl)oxy]aniline hydrochloride](/img/structure/B3078190.png)
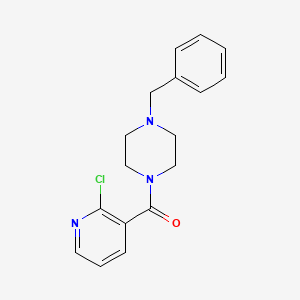
![{1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B3078193.png)

